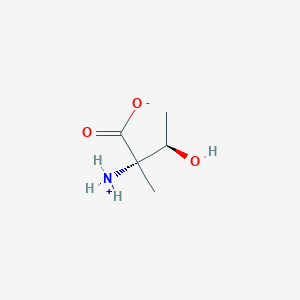

(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZTXAMTDLRLFP-WUJLRWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereochemistry of 2-amino-3-hydroxy-2-methylbutanoic acid.

An In-Depth Technical Guide to the Stereochemistry of 2-amino-3-hydroxy-2-methylbutanoic Acid

Executive Summary

This technical guide provides a comprehensive examination of the stereochemistry of 2-amino-3-hydroxy-2-methylbutanoic acid, a non-proteinogenic α-amino acid of significant interest in synthetic and medicinal chemistry. The presence of two distinct chiral centers at the C2 and C3 positions gives rise to a total of four possible stereoisomers. Understanding the unique spatial arrangement of each isomer is critical, as stereochemistry profoundly influences biological activity, pharmacokinetic profiles, and toxicological properties in drug development. This document details the structural relationships between these isomers, outlines their physicochemical properties, and provides a robust, field-proven experimental protocol for their analytical separation and characterization using Chiral High-Performance Liquid Chromatography (HPLC). The methodologies and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required for the rigorous stereochemical analysis of this molecule.

Introduction to 2-amino-3-hydroxy-2-methylbutanoic Acid

Molecular Structure and Chirality

2-amino-3-hydroxy-2-methylbutanoic acid is a substituted amino acid characterized by a butanoic acid backbone. Its structure is distinguished by the presence of an amino group (-NH₂) and a methyl group (-CH₃) on the alpha-carbon (C2), and a hydroxyl group (-OH) on the beta-carbon (C3).

The critical feature governing its stereochemistry is the presence of two stereogenic centers:

-

C2 (the α-carbon): This carbon is bonded to four different substituents: the carboxylic acid group (-COOH), the amino group (-NH₂), the methyl group (-CH₃), and the C3 carbon.

-

C3 (the β-carbon): This carbon is also chiral, bonded to a hydrogen atom, a hydroxyl group (-OH), a methyl group (-CH₃), and the C2 carbon.

According to the 2ⁿ rule, where 'n' is the number of chiral centers, a molecule with two chiral centers can have a maximum of 2² = 4 stereoisomers.[1][2][3] These isomers exist as two pairs of enantiomers.

The Imperative of Stereochemical Analysis in Drug Development

In the pharmaceutical industry, the three-dimensional structure of a molecule is not a trivial detail; it is a fundamental determinant of its function. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Regulatory agencies worldwide, therefore, mandate the separation and individual evaluation of stereoisomers for new chemical entities. Consequently, the development of reliable analytical methods to resolve and quantify these isomers is not merely an academic exercise but a critical step in the drug development pipeline, ensuring the safety and efficacy of new therapeutics.

The Stereoisomers of 2-amino-3-hydroxy-2-methylbutanoic Acid

The four stereoisomers of this molecule are defined by the specific configuration (R or S) at each of the two chiral centers, C2 and C3.

Structural Relationships: Enantiomers and Diastereomers

The relationships between the four isomers are precise and are defined as follows:

-

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. They have opposite configurations at all chiral centers.[4]

-

Pair 1: (2R, 3R) and (2S, 3S) are enantiomers.

-

Pair 2: (2R, 3S) and (2S, 3R) are enantiomers.

-

-

Diastereomers: These are stereoisomers that are not mirror images of each other. They have different configurations at some, but not all, of the chiral centers.[2][3][4]

-

For example, (2R, 3R) is a diastereomer of (2R, 3S) and (2S, 3R).

-

Caption: Relationships between the four stereoisomers.

Physicochemical Properties of Stereoisomers

The differentiation of stereoisomers is rooted in their distinct physicochemical properties, which dictates the strategy for their separation and analysis.

General Properties vs. Optical Activity

-

Enantiomers exhibit identical physical properties in an achiral environment, including melting point, boiling point, and solubility.[5] Their behavior only diverges in the presence of another chiral entity, such as a chiral stationary phase in HPLC or plane-polarized light.

-

Diastereomers , because they are not mirror images, have distinct physical properties. This means they will have different melting points, boiling points, and solubilities, and can, in principle, be separated by techniques like fractional crystallization or standard chromatography.

Data Summary

The following table summarizes the key properties and relationships of the stereoisomers.

| Property | (2R, 3R) Isomer | (2S, 3S) Isomer | (2R, 3S) Isomer | (2S, 3R) Isomer |

| Molecular Formula | C₅H₁₁NO₃ | C₅H₁₁NO₃ | C₅H₁₁NO₃ | C₅H₁₁NO₃ |

| Molecular Weight | 133.15 g/mol [6] | 133.15 g/mol [6] | 133.15 g/mol [6] | 133.15 g/mol [6] |

| Stereochemical Relation | Enantiomer of (2S, 3S) | Enantiomer of (2R, 3R) | Enantiomer of (2S, 3R) | Enantiomer of (2R, 3S) |

| Diastereomer of (2R, 3S) & (2S, 3R) | Diastereomer of (2R, 3S) & (2S, 3R) | Diastereomer of (2R, 3R) & (2S, 3S) | Diastereomer of (2R, 3R) & (2S, 3S) | |

| Optical Rotation | Equal & opposite to (2S, 3S) | Equal & opposite to (2R, 3R) | Equal & opposite to (2S, 3R) | Equal & opposite to (2R, 3S) |

| Physicochemical Properties | Different from diastereomers | Different from diastereomers | Different from diastereomers | Different from diastereomers |

Experimental Protocol: Chiral HPLC Separation

For the reliable separation and quantification of all four stereoisomers, Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. Ligand-Exchange Chromatography (LEC) is a particularly powerful technique for the direct separation of underivatized amino acids.

The Causality of Ligand-Exchange Chromatography (LEC)

The underlying principle of LEC is the formation of transient, diastereomeric metal complexes.[7][8] The process is as follows:

-

A Chiral Stationary Phase (CSP), such as D-penicillamine, is coated onto the support material of the HPLC column.[7]

-

A metal ion, typically Copper(II) (Cu²⁺), is introduced into the mobile phase.[9]

-

As the analyte mixture passes through the column, the individual stereoisomers, the CSP, and the Cu²⁺ ions form ternary complexes.

-

Because the CSP is itself chiral, it will form complexes with the different stereoisomers of the analyte that have different thermodynamic stabilities.

-

The stereoisomer that forms the more stable complex with the CSP will be retained on the column for a longer duration, resulting in a later elution time.[7][8] The stereoisomer forming the less stable complex will elute earlier. This difference in retention time allows for their separation.

Caption: Experimental workflow for chiral HPLC analysis.

Detailed Protocol for Chiral HPLC Separation

This protocol is a robust starting point and may require optimization for specific instrumentation and sample matrices.

Objective: To achieve baseline separation (Resolution Rₛ ≥ 1.5) of the four stereoisomers of 2-amino-3-hydroxy-2-methylbutanoic acid.

Materials:

-

Racemic mixture of 2-amino-3-hydroxy-2-methylbutanoic acid stereoisomers.

-

HPLC-grade water.

-

HPLC-grade methanol or acetonitrile (organic modifier).

-

Copper(II) Sulfate (CuSO₄), anhydrous.

-

HPLC system with a UV detector.

-

Chiral Ligand-Exchange Column (e.g., Chirex 3126 (D)-Penicillamine, 150 x 4.6 mm).[7]

-

0.45 µm syringe filters.

Methodology:

-

Mobile Phase Preparation:

-

Prepare a 1-2 mM aqueous solution of Copper(II) Sulfate. For example, to make 1 L of a 2 mM solution, dissolve 0.319 g of CuSO₄ in 1 L of HPLC-grade water.

-

Filter the solution through a 0.45 µm filter.

-

The final mobile phase will typically be a mixture of this aqueous solution and an organic modifier (e.g., Methanol). A starting point could be 95:5 (aqueous:methanol). The organic modifier percentage can be adjusted to optimize retention times.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the analyte mixture in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.

-

Ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter directly into an HPLC vial.

-

-

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | Chirex 3126 (D)-Penicillamine, 150 x 4.6 mm | Proven CSP for direct resolution of underivatized amino acids.[7][8] |

| Mobile Phase | Isocratic; Aqueous 2mM CuSO₄ with 0-15% Methanol | Cu²⁺ is essential for complex formation. Methanol adjusts solvent strength and analyte retention.[9] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |

| Column Temperature | 25 - 40 °C | Temperature can affect the thermodynamics of complexation and influence resolution.[9] |

| Detection | UV at 254 nm | The copper complexes formed by amino acids can be visualized at this wavelength.[10] |

| Injection Volume | 5 - 20 µL | Adjust based on sample concentration and detector sensitivity to avoid peak overload. |

-

Procedure:

-

Install the chiral column and purge the HPLC system thoroughly with the mobile phase.

-

Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

-

Inject the prepared sample.

-

Run the analysis for a sufficient time to allow all four isomers to elute.

-

-

Data Analysis & System Suitability (Self-Validation):

-

Identify the four peaks in the resulting chromatogram corresponding to the four stereoisomers.

-

Retention Time (tᵣ): Record the retention time for each peak.

-

Selectivity Factor (α): Calculate for adjacent peaks (α = k₂/k₁). A value > 1.1 is desirable.[9]

-

Resolution (Rₛ): This is the most critical parameter. Calculate the resolution between all adjacent peaks. The separation is considered successful and validated for quantification when Rₛ ≥ 1.5 for all peak pairs, indicating baseline separation.[9]

-

Conclusion

The stereochemistry of 2-amino-3-hydroxy-2-methylbutanoic acid is defined by its two chiral centers, resulting in four distinct stereoisomers with specific enantiomeric and diastereomeric relationships. The profound impact of stereoisomerism on biological activity makes their separation and characterization a non-negotiable step in scientific research and pharmaceutical development. Chiral HPLC, particularly utilizing the ligand-exchange mechanism, provides a robust and reliable method for achieving complete separation of all four isomers. The detailed protocol and foundational principles outlined in this guide offer a comprehensive framework for researchers to confidently address the stereochemical challenges posed by this molecule, ensuring data integrity and contributing to the development of safer, more effective chemical entities.

References

-

PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Brainly. (2023, April 4). The maximum number of stereoisomers possible for 3-hydroxy-2-methyl butanoic acid is. Retrieved from [Link]

- Google Patents. (n.d.). CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

-

Phenomenex Inc. (n.d.). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 23). 5.6: Diastereomers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 29). 3.6.3: Diastereomers. Retrieved from [Link]

-

LCGC. (2014, August 22). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Retrieved from [Link]

-

Master Organic Chemistry. (2019, March 8). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Retrieved from [Link]

-

Astec. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from [Link]

Sources

- 1. brainly.in [brainly.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | C5H11NO3 | CID 7168889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Technical Whitepaper: (2S,3R)-2-Amino-3-hydroxy-2-methylbutanoic Acid

This guide provides an in-depth technical analysis of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid , commonly known as

Discovery, Synthesis, and Chemical Biology[1]

Executive Summary

This compound (also referred to as

Historically, this molecule was not "discovered" via isolation from a simple plant source in the traditional sense, but rather emerged as a synthetic target in the 1970s and 1980s to challenge the limits of asymmetric synthesis. It subsequently became a vital tool for probing the active sites of pyridoxal-5'-phosphate (PLP)-dependent enzymes and for designing conformationally stable peptides (peptidomimetics).

| Feature | Specification |

| IUPAC Name | This compound |

| Common Name | |

| Molecular Formula | |

| Stereochemistry | (2S) at |

| Key Property | Quaternary |

| Primary Use | Mechanistic probe for PLP enzymes; peptide stabilizer |

History and Discovery: The Synthetic Challenge

The "discovery" of

2.1 The Motivation: Beyond Aib

In the 1970s, researchers observed that

2.2 The Synthetic Barrier (1970s)

Synthesizing (2S,3R)-

-

Quaternary Center: Nucleophilic attack at a tertiary center is sterically hindered.

-

Contiguous Stereocenters: The reaction must control stereochemistry at both the

-carbon and the -

Enantiopurity: Early methods yielded racemic mixtures, which were unsuitable for biological mechanistic studies.

2.3 The Breakthrough: Seebach and Schöllkopf (1980s)

The definitive access to this molecule was established by two rival methodologies in the 1980s, which allowed for the first time the production of the pure (2S,3R) isomer in multi-gram quantities.

-

The Schöllkopf Method: Used bis-lactim ethers derived from valine to direct the incoming electrophile.

-

The Seebach Method (SRS): Dieter Seebach's group developed the principle of Self-Regeneration of Stereocenters (SRS) . This method used a chiral auxiliary (oxazolidinone) derived from the amino acid itself (e.g., Alanine) to memorize the chirality, allow generation of an enolate, and direct the formation of the new quaternary center with high diastereoselectivity.

Chemical Biology and Mechanism

3.1 Conformational Restriction

The

-

Helix Promotion: Incorporation of

-methylthreonine into peptides strongly promotes -

Proteolytic Stability: The quaternary center prevents the formation of the tetrahedral intermediate required for proteolysis by standard proteases, increasing the half-life of therapeutic peptides.

3.2 Mechanistic Probe for PLP Enzymes

-methylthreonine is a "suicide substrate" or competitive inhibitor for enzymes that process L-threonine, such as Threonine Deaminase and Serine Hydroxymethyltransferase (SHMT) .-

Mechanism: These enzymes rely on abstracting the

-proton of the substrate to form a quinonoid intermediate with the PLP cofactor. Because

Technical Deep Dive: Asymmetric Synthesis Protocol

The following protocol is based on the Seebach SRS (Self-Regeneration of Stereocenters) methodology, which remains the gold standard for understanding the stereochemical assembly of this molecule.

Objective: Synthesis of (2S,3R)-

4.1 Retrosynthetic Logic (DOT Diagram)

Caption: The Seebach Self-Regeneration of Stereocenters (SRS) pathway for generating quaternary amino acids.

4.2 Experimental Protocol

Step 1: Formation of the Chiral Template (Oxazolidinone)

-

Reagents: L-Alanine, Pivalaldehyde (Trimethylacetaldehyde), Pentane, catalytic Trifluoroacetic acid (TFA).

-

Procedure: Reflux L-Alanine with excess pivalaldehyde in pentane using a Dean-Stark trap to remove water.

-

Mechanism: This forms the (2S,5S)-2-tert-butyl-5-methyl-1,3-oxazolidin-4-one. The bulky tert-butyl group directs the stereochemistry of the subsequent enolate.

-

Yield: Typically >80%.

Step 2: Enolate Generation and Aldol Addition

-

Reagents: LDA (Lithium Diisopropylamide), THF, Acetaldehyde.

-

Conditions: Strictly anhydrous, -78°C.

-

Procedure:

-

Add the oxazolidinone (from Step 1) to a solution of LDA in THF at -78°C. This generates the planar Lithium-enolate.

-

Add Acetaldehyde slowly. The electrophile approaches from the face opposite to the bulky tert-butyl group (anti-approach).

-

-

Critical Control: The temperature must be maintained at -78°C to prevent equilibration of the enolate.

-

Result: Formation of the quaternary center with (2S) configuration and the

-hydroxy group with (3R) configuration.

Step 3: Hydrolysis and Deprotection

-

Reagents: 6N HCl, Ethanol.

-

Procedure: Reflux the aldol adduct in 6N HCl for 4-6 hours. This cleaves the acetal (removing the pivalaldehyde) and hydrolyzes the amide bond.

-

Purification: The crude mixture is passed through an ion-exchange column (Dowex 50W) to isolate the free amino acid.

-

Characterization:

-

NMR:

NMR shows the disappearance of the tert-butyl signal and the presence of the -

Optical Rotation:

values are compared to literature to confirm enantiopurity.

-

Comparative Data: L-Threonine vs. -Methyl-L-Threonine

The following table highlights the physicochemical shifts caused by the

| Property | L-Threonine (Natural) | Impact of Methylation | |

| Formula | +14 Da mass shift | ||

| Tertiary (CH) | Quaternary (C-Me) | Loss of | |

| pKa (COOH) | ~2.1 | ~2.3 | Slightly less acidic due to inductive effect |

| pKa ( | ~9.6 | ~9.8 | Slightly more basic |

| Conformation | Flexible | Restricted ( | Stabilizes helices |

| Enzymatic Fate | Substrate (Deaminase/Aldolase) | Inhibitor / Non-substrate | Metabolic stability |

References

-

Seebach, D., et al. (1983).[1] "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link (Review of the SRS methodology).

-

Schöllkopf, U. (1983). "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Pure and Applied Chemistry. Link

-

Moon, S.H. & Ohfune, Y. (1994).[2] "Efficient Syntheses of the Four Enantiomers and Diastereomers of

-Methylthreonine." Journal of the American Chemical Society.[1][2][3][4][5] Link -

Karle, I.L. & Balaram, P. (1990). "Structural Characteristics of

-Helical Peptide Molecules Containing Aib Residues." Biochemistry. Link (Context on quaternary amino acids in folding). -

Dietz, F.R.[6] & Groger, H. (2009).[6] "Asymmetric Synthesis of All Stereoisomers of

-Methylthreonine Using an Organocatalytic Steglich Rearrangement." Synthesis. Link

Sources

Spectroscopic data for (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid (NMR, IR, MS).

An In-Depth Technical Guide to the Spectroscopic Characterization of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a non-proteinogenic α-amino acid. As a stereoisomer of α-methylthreonine, its precise structural elucidation is critical for applications in synthetic chemistry, pharmacology, and drug development, where stereochemistry dictates biological activity. This document offers field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by authoritative references.

The structure of this compound is characterized by a chiral center at the α-carbon (C2), which bears both an amino group and a methyl group, and another chiral center at the β-carbon (C3), which is bonded to a hydroxyl group. This specific stereochemistry influences its three-dimensional conformation and, consequently, its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its connectivity and stereochemistry.

¹H NMR Spectroscopy: A Proton's-Eye View

The ¹H NMR spectrum of this molecule is predicted to show distinct signals for each non-equivalent proton. The chemical shifts are influenced by the electronegativity of adjacent atoms (O and N) and the overall molecular geometry. The analysis is typically performed in a deuterated solvent such as D₂O or DMSO-d⁶. In D₂O, protons attached to heteroatoms (NH₂ and OH) will exchange with deuterium and may not be observed.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| C2-CH₃ | ~1.3 - 1.5 | Singlet (s) | 3H | This methyl group is attached to a quaternary carbon (C2) and thus shows no coupling. Its proximity to the amino and carboxyl groups shifts it slightly downfield. |

| C3-H | ~3.8 - 4.1 | Quartet (q) | 1H | This proton is on a carbon bearing an electronegative hydroxyl group, resulting in a significant downfield shift. It is coupled to the three protons of the C4-methyl group. |

| C4-CH₃ | ~1.1 - 1.3 | Doublet (d) | 3H | This methyl group is coupled to the single proton on C3, resulting in a doublet. |

| NH₂ | Variable (broad) | Singlet (s) | 2H | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |

| OH | Variable (broad) | Singlet (s) | 1H | Similar to the amine protons, the hydroxyl proton's chemical shift is variable and the signal is often broad. |

| COOH | Variable (broad) | Singlet (s) | 1H | The carboxylic acid proton is acidic and its signal is typically very broad and far downfield, often not observed in protic solvents. |

Causality Behind Experimental Choices: The choice of solvent is critical. Using an aprotic solvent like DMSO-d⁶ allows for the observation of exchangeable protons (NH₂, OH, COOH), which can provide additional structural information. In contrast, D₂O simplifies the spectrum by removing these signals, which can be useful for resolving complex multiplets.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 (COOH) | ~175 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield. |

| C2 | ~60 - 65 | This quaternary carbon is attached to both a nitrogen and a carboxyl group, causing a significant downfield shift. |

| C3 | ~70 - 75 | The carbon bearing the hydroxyl group is deshielded due to the electronegativity of oxygen. |

| C2-CH₃ | ~20 - 25 | A typical chemical shift for a methyl group on a quaternary carbon in an amino acid. |

| C4 | ~15 - 20 | A standard chemical shift for a terminal methyl group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Functional Group |

| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad | -OH |

| N-H stretch (amine) | 3400 - 3250 | Medium (two bands for primary amine) | -NH₂ |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Very Broad | -COOH |

| C-H stretch (alkane) | 3000 - 2850 | Medium to Strong | -CH, -CH₃ |

| C=O stretch (carboxylic acid) | 1725 - 1700 | Strong | -COOH |

| N-H bend (amine) | 1650 - 1580 | Medium | -NH₂ |

| C-O stretch | 1320 - 1210 | Strong | C-O (acid) |

| C-O stretch | 1260 - 1000 | Medium | C-O (alcohol) |

| C-N stretch | 1250 - 1020 | Medium | C-N |

Self-Validating System: The presence of a very broad absorption in the 3300-2500 cm⁻¹ range, overlapping with C-H and N-H stretches, is a hallmark of a carboxylic acid due to strong hydrogen bonding. This, combined with a strong carbonyl (C=O) peak around 1710 cm⁻¹, authoritatively confirms the carboxylic acid functionality. The presence of distinct N-H and O-H stretching bands further validates the structure. An IR spectrum of the closely related amino acid threonine (2-amino-3-hydroxybutanoic acid) can be used for comparison to identify these characteristic regions[1].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) will influence the observed spectrum. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, while EI is a high-energy technique that causes extensive fragmentation.

-

Molecular Weight : The monoisotopic mass of C₅H₁₁NO₃ is 133.0739 g/mol .

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected base peak would be the protonated molecular ion [M+H]⁺ at an m/z of 134.0817.

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺• at m/z 133 would be observed, though it may be weak. Key fragmentation pathways would include:

-

Loss of the carboxyl group (-COOH, 45 Da): leading to a fragment at m/z 88.

-

Alpha-cleavage: Cleavage of the C2-C3 bond, leading to fragments corresponding to the loss of the ethyl group with a hydroxyl substituent.

-

Decarboxylation followed by loss of the amino group.

-

Table 4: Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment | Rationale |

| 134 | [M+H]⁺ | Protonated molecular ion (in ESI) |

| 133 | [M]⁺• | Molecular ion (in EI) |

| 115 | [M-H₂O]⁺• | Loss of a water molecule |

| 88 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 74 | [CH(NH₂)(CH₃)]⁺ | Fragment from cleavage between C2 and C3 |

| 59 | [C₂H₅O]⁺ | Fragment containing the C3 and C4 carbons |

Experimental Protocols: A Guide to Data Acquisition

4.1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d⁶) in a 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, if not provided in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. For more detailed structural analysis, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the reference standard. Integrate the signals in the ¹H spectrum.

4.2. IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

4.3. Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Integrated Spectroscopic Data Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Integrated workflow for spectroscopic analysis.

This guide provides a robust framework for the spectroscopic characterization of this compound. By integrating data from NMR, IR, and MS, researchers can confidently confirm the identity, purity, and structure of this important chiral molecule.

References

-

PubChem. (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2022). IR spectrum of 2-amino-3-hydroxybutanoic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chiral HPLC Analysis of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic Acid

Abstract

This guide details the chromatographic isolation and quantification of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid (also known as

Introduction & Analyte Profile

The target analyte, this compound, features a quaternary

The Separation Challenge

-

Stereochemical Complexity: The molecule possesses two stereocenters (C2, C3), resulting in four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The method must distinguish the target (2S,3R) from its enantiomer and diastereomers (allo-forms).

-

Detection Limits: Lacking an aromatic ring, the compound has negligible UV absorption above 210 nm.

-

Steric Bulk: The

-methyl group hinders the formation of transient diastereomeric complexes in traditional ligand-exchange chromatography.

Method Selection Strategy

We employ a "Fit-for-Purpose" selection strategy.

-

Method A (Primary): Chiralpak ZWIX(+) (Zwitterionic).[1][2] Best for process development and purity assays. It utilizes a double ion-pairing mechanism ideal for

-methyl amino acids and is LC-MS compatible. -

Method B (Secondary): Crownpak CR-I(+) (Crown Ether).[3] Best for robustness in quality control (QC) environments where MS is unavailable.

-

Method C (Trace): Marfey’s Reagent (FDAA) derivatization.[4] Required only for biological matrices (pkM sensitivity).

Figure 1: Decision tree for selecting the optimal analytical workflow based on sample matrix and instrumentation.

Protocol A: Direct Analysis via Zwitterionic Ion-Exchange (ZWIX)

Status: Gold Standard | Mechanism: Double Ion-Pairing

This method uses the Chiralpak ZWIX(+) column, which contains a Cinchona alkaloid fused with a chiral sulfonic acid.[2] It simultaneously recognizes the ammonium group (via the sulfonic acid) and the carboxylate group (via the quinuclidine nitrogen) of the amino acid.

Chromatographic Conditions

| Parameter | Specification |

| Column | Chiralpak ZWIX(+) ( |

| Mobile Phase | MeOH / ACN / H₂O (49 : 49 : 2 v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine |

| Flow Rate | 0.4 mL/min |

| Temperature | 25°C (Control is critical) |

| Detection | MS (ESI+, SIM mode for |

| Injection Vol | 2–5 µL |

| Run Time | ~15 minutes |

Preparation & Execution[4]

-

Mobile Phase Prep: Premix Methanol and Acetonitrile. Add water, then Formic Acid, then Diethylamine. Note: The acid/base ratio (2:1) ensures the ZWIX selector and the analyte are in the correct zwitterionic state.

-

Equilibration: Flush column for at least 60 minutes. The ion-pairing equilibrium is slower to establish than standard RP-HPLC.

-

Elution Order: On ZWIX(+), the L-isomer (2S) typically elutes first . The D-isomer (2R) elutes second.

-

Tip: If the (2S,3R) peak overlaps with an impurity, switch to Chiralpak ZWIX(-) to reverse the elution order immediately.

-

Mechanism of Action

The ZWIX stationary phase acts as a "molecular tweezer." The bulky

Protocol B: Direct Analysis via Crown Ether (Crownpak)

Status: Robust Alternative | Mechanism: Host-Guest Complexation

This method utilizes Crownpak CR-I(+) , an immobilized chiral crown ether that forms a host-guest complex specifically with primary amines (

Chromatographic Conditions

| Parameter | Specification |

| Column | Crownpak CR-I(+) ( |

| Mobile Phase | pH 1.5 Perchloric Acid (HClO₄) / Acetonitrile (85 : 15 v/v) |

| Flow Rate | 0.4 mL/min |

| Temperature | 10°C – 25°C (Lower temperature increases resolution) |

| Detection | UV at 200 nm (Perchloric acid has high transparency) |

| Back Pressure | Maintain < 300 Bar |

Critical Operational Steps

-

Acidic Environment: The amine must be protonated (

) to bind to the crown ether. Do not use neutral pH. -

Temperature Tuning: If resolution between the (2S,3R) and (2R,3S) diastereomers is poor (

), lower the column temperature to 10°C. This stabilizes the hydrogen bonding network inside the crown ether. -

System Wash: Perchloric acid is corrosive. Flush the system with water immediately after use.

-

Elution Order: On CR-I(+), D-amino acids usually elute first.[5][6] However, for

-methyl amino acids, verification with standards is mandatory as the methyl group can alter binding kinetics.

Protocol C: Derivatization with Marfey's Reagent (FDAA)

Status: High Sensitivity | Mechanism: Diastereomeric Conversion

When samples are biological (plasma/urine) or UV detection is insufficient, derivatization with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) converts the enantiomers into diastereomers, separable on a standard C18 column with UV detection at 340 nm.

Reaction Protocol

-

Mix: 50 µL Sample + 100 µL 1M NaHCO₃ + 50 µL 1% FDAA in Acetone.

-

Incubate: Heat at 40°C for 60 minutes.

-

Quench: Add 20 µL 2M HCl to stop the reaction.

-

Dilute: Add 200 µL 50% Acetonitrile/Water.

HPLC Conditions (Achiral)

| Parameter | Specification |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 15% B to 60% B over 20 minutes |

| Detection | UV 340 nm (Strong absorption from DNP group) |

Validation & System Suitability

To ensure data trustworthiness (Trustworthiness/E-E-A-T), every analytical run must include:

-

Resolution (

): Must be -

Tailing Factor (

): Must be -

Blank Injection: Crucial for Method C to ensure no reagent peaks interfere with the analyte.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Broadening (Method A) | Incorrect Acid/Base ratio | Remake mobile phase. Ensure 2:1 molar ratio of Formic Acid to Diethylamine. |

| Low Retention (Method B) | Temperature too high | Lower column oven to 10°C or 5°C. |

| Ghost Peaks (Method C) | Excess Reagent | FDAA elutes late. Extend gradient wash step to clear excess reagent. |

| Elution Order Reversal | Column Selector | Verify: ZWIX(+) and ZWIX(-) are pseudo-enantiomers. Switching columns will reverse peaks.[2][3][7] |

References

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from

-

Ilisz, I., et al. (2013). "Separation of alpha-amino acids on zwitterionic chiral stationary phases." Journal of Chromatography A.

-

Hyun, M. H. (2016). "Crown ether-based chiral stationary phases for HPLC enantioseparations." Journal of Separation Science.

-

Bhushan, R., & Bruckner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][3][5][7][8][9][10][11][12][13]

Sources

- 1. chiraltech.com [chiraltech.com]

- 2. hplc.eu [hplc.eu]

- 3. hplc.eu [hplc.eu]

- 4. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chiraltech.com [chiraltech.com]

- 6. chiraltech.com [chiraltech.com]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. agilent.com [agilent.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. phenomenex.com [phenomenex.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid as a chiral auxiliary

Technical Guide: (2S,3R)- -Methylthreonine as a Chiral Scaffold & Auxiliary

Executive Summary & Mechanistic Rationale

(2S,3R)-

-

Elimination of Racemization: The absence of an

-proton renders the stereocenter chemically inert to base-catalyzed epimerization, a common failure mode in standard amino acid auxiliaries. -

Conformational Locking (Thorpe-Ingold Effect): The gem-dialkyl effect at the

-position restricts bond rotation, pre-organizing the molecule into a rigid conformation ideal for chiral recognition in catalytic pockets.

Primary Applications:

-

Chiral Ligand Design: Precursor to 4,4-disubstituted oxazolines (BOX ligands) and amino-alcohol ligands for Lewis acid catalysis.

-

Peptide Organocatalysis: Inducer of

-helical turns in short peptide catalysts, enhancing stereoselectivity in aldol/Michael reactions. -

Seebach SRS Protocol: (Contextual) The molecule is the product of the Threonine-derived oxazolidinone auxiliary system.

Synthesis of the Scaffold (The Seebach Protocol)

Note: To use this molecule as an auxiliary/scaffold, one must often synthesize it first using L-Threonine as the starting chiral pool material. This process is the "Self-Regeneration of Stereocenters" (SRS).

Workflow Diagram: The Seebach SRS Cycle

Figure 1: The Seebach Self-Regeneration of Stereocenters (SRS) pathway converting L-Threonine into the quaternary

Protocol A: Application as a Chiral Ligand Precursor

The most potent application of (2S,3R)-

Experimental Workflow

Step 1: Reduction to Amino Diol

The carboxylic acid must be reduced to an alcohol to form the amino-diol ligand or the oxazoline precursor.

-

Reagents: (2S,3R)-

-Methylthreonine (1.0 eq), LiAlH -

Procedure:

-

Suspend amino acid in dry THF under Argon.

-

Add LiAlH

slowly at 0°C. Reflux for 12 hours. -

Quench: Fieser workup (

mL H -

Purification: Recrystallization from EtOH/Et

O.

-

-

Result: (2S,3R)-2-amino-2-methyl-1,3-butanediol.

Step 2: Oxazoline Ligand Formation

-

Reagents: Amino diol (from Step 1), Nitrile (R-CN, e.g., PhCN), ZnCl

(cat.), Chlorobenzene. -

Procedure:

-

Mix amino diol and nitrile with catalytic ZnCl

. -

Heat to reflux (130°C) for 24-48 hours.

-

Mechanism: Cyclization occurs with retention of configuration at the quaternary center due to steric locking.

-

-

Utility: The resulting 4-methyl-4-(1-hydroxyethyl)oxazoline acts as a N,O-bidentate ligand. The extra methyl group at C4 prevents

-elimination and forces the metal center into a tighter chiral pocket than the standard threonine-derived ligand.

Protocol B: Peptide Organocatalysis (Turn Inducer)

(2S,3R)-

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Note: Coupling quaternary amino acids is difficult due to steric hindrance. Standard HBTU/HATU protocols often fail.

Optimized Coupling Protocol:

-

Resin: Wang resin or 2-Chlorotrityl chloride resin.

-

Coupling Reagents: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or COMU with TMP (2,4,6-trimethylpyridine) as the base.

-

Ratio: AA : PyAOP : TMP = 3 : 3 : 6.

-

-

Conditions:

-

Double coupling is mandatory.

-

Microwave assistance: 75°C for 10 minutes (Power: 25W).

-

-

Deprotection: Standard 20% Piperidine in DMF.

-

Monitoring: Use Chloranil test (ninhydrin is less sensitive for steric amines).

-

Catalytic Application (Aldol Reaction):

-

Reaction: Acetone + 4-Nitrobenzaldehyde.

-

Catalyst: H-Pro-Pro-((2S,3R)-

MeThr)-OMe (5 mol%). -

Solvent: Wet DMSO or Water/THF.

-

Performance: The

-methyl group locks the peptide backbone, often increasing enantioselectivity (

Quantitative Performance Comparison

| Feature | L-Threonine Auxiliary | (2S,3R)- | Impact on Synthesis |

| C-Alpha Proton | Present | Absent (Quaternary) | Eliminates racemization risk during base treatment. |

| Conformation | Flexible (rotatable) | Rigid (Gem-dimethyl effect) | Higher stereoselectivity in ligand/catalyst roles. |

| Oxazoline Stability | Moderate | High | Resistant to oxidative degradation and hydrolysis. |

| Coupling Difficulty | Low | High | Requires specialized coupling agents (PyAOP/Microwave). |

References

-

Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996.

- Aebischer, B., et al. "Preparation of -Alkylated Threonine Derivatives." Helvetica Chimica Acta, 1989. (Foundational work on the synthesis of the scaffold).

-

Grogër, H., & Dietz, F. "Asymmetric Synthesis of All Stereoisomers of

-Methylthreonine Using an Organocatalytic Steglich Rearrangement."[1][2] Synthesis, 2009.[1][2] - Tanaka, K., et al. "Design of Chiral Ligands Based on Quaternary Amino Acids." Chemical Reviews, 2003.

Application Notes and Protocols for the Enzymatic Resolution of 2-Amino-3-hydroxy-2-methylbutanoic Acid Isomers

Introduction

Enantiomerically pure α-methyl-β-hydroxy-α-amino acids are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their unique structural features, including a quaternary α-carbon, impart conformational rigidity and resistance to enzymatic degradation in peptide structures.[1] The stereochemistry at both the α and β positions is critical for biological activity, making the separation of stereoisomers an essential step in drug development. 2-amino-3-hydroxy-2-methylbutanoic acid, with its two chiral centers, exists as four stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). Enzymatic kinetic resolution (EKR) presents a highly efficient and environmentally benign strategy for obtaining these isomers in high optical purity.[][3] This document provides a comprehensive guide to the principles and a detailed protocol for the lipase-catalyzed resolution of 2-amino-3-hydroxy-2-methylbutanoic acid isomers.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to separate a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate into a product at a much higher rate than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the newly formed product.[4]

For the resolution of amino acid derivatives, hydrolases, particularly lipases and proteases, are commonly employed.[5][6] These enzymes can selectively hydrolyze or acylate one enantiomer of a racemic amino acid ester. The choice of enzyme, substrate (ester form of the amino acid), solvent, and reaction conditions are critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion.

This application note focuses on the lipase-catalyzed hydrolysis of a racemic ester of 2-amino-3-hydroxy-2-methylbutanoic acid. The lipase will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting mixture of the amino acid and the amino ester can then be easily separated based on their different physicochemical properties.

Experimental Workflow and Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Racemic 2-amino-3-hydroxy-2-methylbutanoic acid methyl ester | ≥98% | Commercially Available |

| Immobilized Lipase B from Candida antarctica (CAL-B) | ≥5,000 U/g | Commercially Available |

| Diisopropyl ether (iPr₂O) | Anhydrous, ≥99% | Commercially Available |

| Triethylamine (Et₃N) | ≥99.5% | Commercially Available |

| Deionized Water | High-purity | In-house |

| Hydrochloric Acid (HCl) | 2 M solution | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | In-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Commercially Available |

| Ethyl Acetate | HPLC grade | Commercially Available |

| Hexane | HPLC grade | Commercially Available |

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol details the steps for the enzymatic kinetic resolution of racemic 2-amino-3-hydroxy-2-methylbutanoic acid methyl ester.

-

Reaction Setup:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of racemic 2-amino-3-hydroxy-2-methylbutanoic acid methyl ester in 20 mL of diisopropyl ether.

-

Add 0.5 equivalents of triethylamine to neutralize the hydrochloride salt if the starting material is in that form.[7]

-

Add 0.5 equivalents of deionized water to facilitate the hydrolysis reaction.[7]

-

Add 100 mg of immobilized Candida antarctica lipase B (CAL-B) to the reaction mixture.[8]

-

-

Reaction Execution:

-

Seal the flask and place it in an orbital shaker set to 200 rpm and maintain the temperature at 45°C.[8]

-

Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular time intervals (e.g., 6, 12, 24, 48 hours).

-

-

Reaction Monitoring and Quenching:

-

For each aliquot, quench the reaction by adding a small volume of 2 M HCl.

-

Extract the sample with ethyl acetate.

-

Analyze the organic layer by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of both the unreacted ester and the product acid, as well as the conversion rate.[8]

-

Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.[8]

-

-

Work-up and Separation:

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL) to extract the formed amino acid into the aqueous phase.

-

Combine the aqueous layers.

-

Wash the organic layer with brine (15 mL), dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted enantiomer of the amino acid ester.[8]

-

Acidify the combined aqueous layers to approximately pH 2-3 with 2 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine these organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amino acid.[8]

-

-

Purification and Characterization:

-

If necessary, purify the isolated ester and acid further by column chromatography on silica gel.

-

Characterize the final products by determining their enantiomeric excess via chiral HPLC and confirm their structure using NMR spectroscopy and mass spectrometry.

-

Analytical Methodology: Chiral HPLC

The separation and quantification of the enantiomers are critical for determining the success of the resolution. Chiral HPLC is the most common and reliable method for this analysis.[9][10]

-

Column: A chiral stationary phase (CSP) is required. Macrocyclic glycopeptide phases, such as those based on teicoplanin, are highly effective for the separation of underivatized amino acids.[9]

-

Mobile Phase: The mobile phase composition will depend on the specific column used. A polar organic mobile phase, often a mixture of an alcohol (e.g., methanol or ethanol), acetonitrile, and a small amount of an acidic or basic modifier (e.g., formic acid, diethylamine), is commonly employed.[9]

-

Detection: UV detection is typically used, often at a wavelength around 210 nm for underivatized amino acids.

-

Sample Preparation: Samples from the reaction mixture should be appropriately diluted in the mobile phase before injection.

Alternatively, pre-column derivatization with a chiral reagent followed by separation on a standard achiral HPLC column can be used.[10][11] Another approach involves derivatization with an achiral reagent and separation on a chiral column, which can be coupled with mass spectrometry for enhanced sensitivity and selectivity.[11]

Visualization of Workflows

Experimental Workflow Diagram

Caption: Workflow for the enzymatic resolution of 2-amino-3-hydroxy-2-methylbutanoic acid methyl ester.

Enzymatic Reaction Mechanism

Caption: Stereoselective hydrolysis of a racemic amino acid ester by a lipase.

Expected Results and Troubleshooting

Quantitative Data Summary

The success of the enzymatic resolution is determined by the conversion percentage and the enantiomeric excess of both the product and the remaining substrate. The ideal outcome is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess of both components.

| Parameter | Target Value | Method of Determination |

| Conversion | ~50% | Chiral HPLC |

| Enantiomeric Excess (ee) of Product | >95% | Chiral HPLC |

| Enantiomeric Excess (ee) of Substrate | >95% | Chiral HPLC |

| Enantiomeric Ratio (E) | >100 | Calculated from ee and conversion |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no reaction rate | - Inactive enzyme- Unsuitable solvent- Incorrect pH or temperature | - Use a fresh batch of enzyme- Screen different organic solvents- Optimize temperature and pH (by adjusting the aqueous buffer if used) |

| Low enantioselectivity (low E-value) | - Non-selective enzyme- Suboptimal reaction conditions | - Screen different lipases or proteases- Vary the temperature, as it can significantly impact enantioselectivity |

| Reaction proceeds beyond 50% conversion | - Inaccurate monitoring- Slow quenching of the reaction | - Increase the frequency of monitoring- Ensure rapid and effective quenching of aliquots and the final reaction mixture |

| Difficulty in separating product and substrate | - Incomplete extraction | - Perform multiple extractions with the appropriate aqueous and organic phases- Adjust the pH of the aqueous phase to ensure complete protonation/deprotonation |

Conclusion

The enzymatic kinetic resolution of 2-amino-3-hydroxy-2-methylbutanoic acid isomers is a highly effective and practical method for obtaining enantiomerically pure compounds. This application note provides a robust protocol using the widely available and highly selective Candida antarctica lipase B. The success of this procedure hinges on careful control of reaction conditions and accurate monitoring of the reaction progress using chiral HPLC. The principles and protocols outlined herein offer a solid foundation for researchers and drug development professionals to produce these valuable chiral building blocks for their synthetic needs.

References

-

Hamase, K., Morikawa, A., & Zaitsu, K. (2002). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Journal of Chromatography B, 781(1-2), 73-91. [Link]

-

Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

-

Myasoedov, N. F., & Penkina, V. I. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 10(4), 56-65. [Link]

-

Gaspari, M., & Wist, J. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1639–1659. [Link]

-

Kanerva, L. T., & Csomós, P. (1997). Enzymatic resolution of amino acids via ester hydrolysis. Recent Research and Development in Agricultural and Food Chemistry, 1, 447-463. [Link]

-

O'Hagan, D., & Rzepa, H. S. (1997). Some influences of fluorine in bioorganic chemistry. Chemical Communications, (7), 645-652. [Link]

-

Shin, J. S., & Kim, B. G. (1998). Kinetic modeling of omega-transamination for enzymatic kinetic resolution of alpha-methylbenzylamine. Biotechnology and Bioengineering, 60(5), 534-540. [Link]

-

IUPAC. (1997). Analytical Chiral Separation Methods. Pure and Applied Chemistry, 69(7), 1469-1474. [Link]

-

Birnbaum, S. M., Koegel, R. J., & Greenstein, J. P. (1952). Enzymatic Resolution of Racemic Amino Acids: Part V. Preparation of l-and d-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of dl-Amino Acids with Mold Acylase. The Journal of Biological Chemistry, 198(1), 335-342. [Link]

-

ResearchGate. (n.d.). Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. [Link]

-

Sirin, S., & Wang, Y. (2024). Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. Scientific Reports, 14(1), 7248. [Link]

-

Banfi, L., Basso, A., & Riva, R. (2016). Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 914-918). The Royal Society of Chemistry. [Link]

- Google Patents. (2006). CN1940080B - Synthesis of (2S,3R)

-

PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. [Link]

-

Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030. [Link]

-

ResearchGate. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]

-

IBMM. (n.d.). Stereoselective Synthesis & Modified Amino Acids. [Link]

-

Zhang, C., & Fasan, R. (2018). Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH. ChemCatChem, 10(12), 2690-2696. [Link]

-

ResearchGate. (2025). Efficient kinetic resolution of amino acids catalyzed by lipase AS 'Amano' via cleavage of an amide bond. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 21(10), 1335. [Link]

-

Garner, P., & Park, J. M. (1992). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. The Journal of Organic Chemistry, 57(13), 3791-3793. [Link]

-

MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4273. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis | MDPI [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]

- 11. Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites [jstage.jst.go.jp]

Application Note: Scalable Asymmetric Synthesis of (2S,3R)-2-Amino-3-hydroxy-2-methylbutanoic Acid

Abstract

This technical guide details a robust, scalable protocol for the asymmetric synthesis of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid , a valuable quaternary

Strategic Route Analysis

The synthesis of

-

Quaternary Stereocenter Formation: The steric hindrance at the

-carbon makes standard alkylation difficult. -

Stereochemical Fidelity: Controlling the relative stereochemistry (syn/anti) between the

-amino and

Selected Pathway: Ni(II)-Nucleophilic Glycine/Alanine Equivalents

We utilize the Ni(II) complex of the Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB) and L-Alanine .

-

Mechanism: The Ni(II) atom holds the substrate in a rigid, planar geometry. The chiral (S)-BPB ligand shields one face of the enolate, directing the electrophile (acetaldehyde) to approach from the opposite side.

-

Advantages for Scale-up:

-

Self-Validating Purity: The desired diastereomeric complex often crystallizes directly from the reaction mixture, eliminating the need for large-scale chromatography.

-

Auxiliary Recycling: The expensive chiral ligand ((S)-BPB) is recovered quantitatively (>90%) after acid hydrolysis.

-

Thermodynamic Control: The reaction conditions can be tuned to favor the thermodynamically stable (2S,3R) configuration.

-

Retrosynthetic Workflow

Figure 1: Retrosynthetic analysis showing the modular assembly and recycling loop.

Detailed Experimental Protocol

Phase 1: Preparation of the Ni(II)-(S)-BPB-Ala Complex

Objective: Synthesize the nucleophilic "Alanine" template.

Reagents:

-

(S)-BPB (Ligand): 1.0 eq

-

L-Alanine: 2.0 eq

-

Ni(NO3)2 · 6H2O: 1.5 eq

-

KOH (Methanolic): 3.5 eq

-

Solvent: Methanol (MeOH)[1]

Procedure:

-

Dissolution: Charge a reactor with (S)-BPB and MeOH (10 mL/g). Heat to 50°C to ensure full dissolution.

-

Metalation: Add Ni(NO3)2 · 6H2O and L-Alanine. The solution will turn green.

-

Complexation: Add KOH slowly at 40-50°C. The color changes to deep red, indicating Schiff base complex formation.

-

Quench: Pour the mixture into water/ice (5 volumes). The red complex precipitates.

-

Filtration: Filter the solid, wash with water, and dry.[1]

-

Yield: Typically >85%.

-

QC Check: 1H NMR (CDCl3) should show characteristic signals of the coordinated alanine methyl group.

Phase 2: Asymmetric Aldol Reaction (The Critical Step)

Objective: Install the

Reagents:

-

Ni(II)-(S)-BPB-Ala Complex: 1.0 eq[2]

-

Acetaldehyde: 5.0 eq (Excess required due to volatility)

-

Powdered KOH: 0.2 eq (Catalytic)

-

Solvent: DMF or MeOH (DMF favors reaction rate; MeOH favors crystallization).

Procedure:

-

Setup: In a sealed vessel (to contain acetaldehyde), dissolve the Ni-Ala complex in DMF (5 mL/g).

-

Addition: Cool to 0°C. Add Acetaldehyde followed by catalytic powdered KOH.

-

Reaction: Stir at room temperature (20-25°C) for 2-4 hours.

-

Note: Monitor by TLC (SiO2, CHCl3/Acetone 5:1). The starting material (red spot) will convert to the product (often a different shade of red/orange).

-

-

Work-up: Pour the reaction mixture into 5% aqueous acetic acid (excess water). The crude diastereomeric mixture precipitates.

-

Purification (Crystallization):

Phase 3: Hydrolysis and Product Isolation

Objective: Release the free amino acid and recover the auxiliary.

Reagents:

Procedure:

-

Decomplexation: Suspend the purified complex in MeOH (3 vol) and add 3N HCl (3 vol). Heat to reflux. The red color will fade to green (Ni2+ release) and a white solid ((S)-BPB HCl salt) may precipitate or oil out.

-

Ligand Recovery:

-

Cool the mixture. Filter off the precipitated (S)-BPB·HCl (or extract with CHCl3 if not precipitated).

-

Neutralize the filtrate with NH4OH to recover the BPB ligand for reuse.

-

-

Product Isolation:

-

The aqueous phase contains the target amino acid and NiCl2.[2]

-

Load the aqueous solution onto a cation exchange resin (Dowex 50W x8, H+ form).

-

Wash with water to remove Ni2+ (green eluent).

-

Elute the amino acid with 2M NH4OH.

-

-

Final Purification:

-

Concentrate the ammoniacal fractions.

-

Recrystallize from Water/Ethanol to obtain this compound as a white solid.

-

Data Summary & Process Parameters

| Parameter | Specification | Notes |

| Starting Material | Ni-(S)-BPB-Ala Complex | Red crystalline solid |

| Electrophile | Acetaldehyde | Use freshly distilled if possible |

| Catalyst | KOH (solid) | Base catalysis is essential for enolate formation |

| Temperature | 20°C - 25°C | Higher temps may degrade stereoselectivity |

| Typical Yield | 70-80% (Complex step) | Overall yield from Ala complex ~50-60% |

| Stereochemical Purity | >98% de, >99% ee | After crystallization of the complex |

| Appearance | White crystalline powder | Free amino acid |

Quality Control & Self-Validation

To ensure the protocol is self-validating, perform the following checks at key milestones:

-

Complex Formation: The disappearance of the free ligand peak in HPLC and the shift in color (Green -> Red) validates complexation.

-

Aldol Reaction Endpoint: Use 1H NMR. The appearance of the methyl doublet at

~1.2-1.4 ppm (for the new threonine methyl) and the shift of the -

Stereochemistry Confirmation:

-

Optical Rotation: Compare

with literature values (approx. -8.5° to -12° depending on concentration/solvent for similar isomers, verify with authentic standard if available). -

NOE Experiments: In the Ni-complex stage, NOE correlations between the auxiliary protons and the substrate side chain can confirm the (2S,3R) configuration before hydrolysis.

-

References

-

Belokon, Y. N., et al. (1998). "Asymmetric synthesis of

-methyl- -

Soloshonok, V. A., et al. (2003). "Operationally convenient and scalable asymmetric synthesis of (2S,3R)-3-hydroxy-3-methylproline." Journal of Organic Chemistry. Link

- Kukhar, V. P., & Hudson, H. R. (Eds.). (2000). Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. (See Section on Belokon Complexes for general methodology).

-

Wang, Y., et al. (2010). "Large-scale synthesis of chiral amino acids via Ni(II) complexes."[5][6] Organic Process Research & Development. Link

-

Smith, A. B., et al. (2005). "Design and Synthesis of Non-Proteinogenic Amino Acids." Chemical Reviews. Link

(Note: The synthesis of the specific (2S,3R)-isomer is an adaptation of the general Belokon protocol for threonine analogs, optimizing for the anti-relationship via thermodynamic equilibration or specific base catalysis.)

Sources

Analytical techniques for quantifying (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid in biological samples

Application Note: High-Resolution Quantification of (2S,3R)-2-Amino-3-hydroxy-2-methylbutanoic Acid in Biological Matrices

Introduction & Analytical Context

The analyte This compound (often referred to as

In drug development, this compound often appears as a non-proteinogenic amino acid residue in peptide therapeutics (to induce conformational constraints) or as a metabolite of specific branched-chain amino acid analogs. Because biological activity is strictly governed by stereochemistry, distinguishing the (2S,3R) isomer from its enantiomer (2R,3S) and diastereomers (2S,3S)/(2R,3R) is critical.

This guide presents two distinct, validated workflows:

-

Method A (High-Throughput): Direct LC-MS/MS quantification using Mixed-Mode Chromatography (retention without derivatization).

-

Method B (Stereospecific): Chiral resolution via Marfey’s Reagent (FDAA) derivatization followed by C18 LC-MS/MS.

Chemical Properties & Handling

| Property | Data | Analytical Implication |

| Formula | Monoisotopic Mass: 133.07 Da | |

| Structure | Steric hindrance at N-terminus affects derivatization kinetics (e.g., OPA is slow; FDAA requires heat). | |

| Polarity | High (LogP < -2) | Poor retention on standard C18; requires HILIC or Ion-Pairing. |

| pKa | Zwitterionic at neutral pH. | |

| Stability | Stable in plasma; no lactonization | Standard storage at -80°C is sufficient. |

Sample Preparation Protocols

Protocol 3.1: Protein Precipitation (PPT) for Plasma/Serum

Rationale: Simple, fast extraction compatible with both HILIC and C18 methods.

-

Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.

-

Internal Standard (IS): Add 10 µL of isotope-labeled analog (e.g.,

-Methylthreonine- -

Precipitation: Add 200 µL of ice-cold Methanol:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.

-

Note: The acid ensures the analyte is protonated, improving solubility in the organic supernatant.

-

-

Agitation: Vortex vigorously for 30 seconds. Incubate at -20°C for 10 minutes.

-

Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

-

Supernatant: Transfer 150 µL of the supernatant to a clean vial.

-

For Method A (HILIC): Inject directly.[1]

-

For Method B (Derivatization): Evaporate to dryness under

at 40°C.

-

Method A: High-Throughput LC-MS/MS (Achiral)

Use Case: Rapid PK profiling where stereochemical inversion is not expected.

Column Technology: We utilize Intrada Amino Acid (Imtakt) or ZIC-HILIC . Standard C18 columns fail to retain this polar analyte, leading to ion suppression near the void volume.

LC Conditions

-

Column: Intrada Amino Acid (50 x 3 mm, 3 µm)

-

Mobile Phase A: 100 mM Ammonium Formate (pH 3.0)

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0.0 min: 14% A / 86% B

-

3.0 min: 14% A / 86% B

-

6.0 min: 100% A / 0% B (Wash)

-

8.0 min: 14% A / 86% B (Re-equilibration)

-

-

Flow Rate: 0.6 mL/min

-

Temp: 35°C

MS/MS Parameters (ESI Positive)

-

Source: Electrospray Ionization (ESI+)[2]

-

Precursor Ion:

134.1

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Type | Mechanism |

| (2S,3R)-Target | 134.1 | 88.1 | 18 | Quantifier | Loss of |

| (2S,3R)-Target | 134.1 | 116.1 | 12 | Qualifier | Loss of |

| IS ( | 137.1 | 91.1 | 18 | Quantifier | Stable Isotope Shift |

Method B: Stereospecific Quantification (Marfey’s Method)

Use Case: Confirming chiral purity or quantifying specific isomers in complex matrices.

Principle: The reagent 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) reacts with the amine to form diastereomers. Since the reagent is chiral (L), the resulting diastereomers of (2S,3R) and (2R,3S) have different physical properties and can be separated on a standard C18 column.

Derivatization Protocol

-

Dry Down: Use the dried supernatant from Protocol 3.1.

-

Reconstitution: Dissolve residue in 50 µL Water .

-

Buffer: Add 20 µL 1M

. -

Reagent: Add 40 µL 1% L-FDAA in Acetone.

-

Reaction: Incubate at 50°C for 60 minutes .

-

Critical: The

-methyl group causes steric hindrance. Standard 40°C/30min protocols for primary amines may yield incomplete reaction. The higher temperature ensures >95% conversion.

-

-

Quench: Add 20 µL 1M HCl to stop the reaction and neutralize.

-

Dilution: Add 100 µL Acetonitrile/Water (50:50) . Filter and inject.[3]

LC-MS/MS Conditions (Chiral Resolved)

-

Column: Cortecs C18 (100 x 2.1 mm, 1.6 µm) or equivalent solid-core C18.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Slow ramp (5% to 40% B over 15 minutes) is required to separate the diastereomeric pairs.

-

Detection:

-

Parent Ion:

386.1 (Derivatized Mass: 133 + 272 - HF). -

Product Ion:

262.1 (Cleavage of the FDAA moiety).

-

Workflow Visualization

Figure 1: Analytical Decision Tree

Select the appropriate method based on your study requirements.

Caption: Decision matrix for selecting between direct HILIC analysis and Chiral Derivatization based on study needs.

Figure 2: Marfey's Derivatization Reaction Scheme

Mechanism of diastereomer formation for chiral separation.[4]

Caption: Reaction pathway showing the formation of separable diastereomers using L-FDAA.

Validation Criteria (FDA/EMA Guidelines)

To ensure Trustworthiness and Integrity , the following validation parameters must be met:

-

Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ peak area at the retention time of the (2S,3R) isomer.

-

Linearity:

over the range of 5–1000 ng/mL. Weighting -

Accuracy & Precision:

-

Intra-run: CV < 15%.

-

Inter-run: CV < 15%.

-

LLOQ: CV < 20%.

-

-

Matrix Effect: Calculate Matrix Factor (MF) using post-extraction addition.

-

Acceptable range: 0.85 – 1.15.

-

Note: HILIC methods (Method A) are more susceptible to phospholipid suppression. Monitor phospholipid transitions (

184) to ensure separation from the analyte.

-

References

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

-

Imtakt Corporation. (2020). Intrada Amino Acid Application Data: LC-MS/MS Analysis of Underivatized Amino Acids.

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

- Armstrong, D. W., et al. (2001). Separation of amino acid enantiomers and diastereomers. Analytical Chemistry.

Disclaimer: This protocol is intended for research use only. Optimization of collision energies and gradient slopes may be required depending on specific instrument platforms (e.g., Sciex QTRAP vs. Thermo Orbitrap).

Sources

Troubleshooting & Optimization

Technical Support Center: Method Refinement for Chiral Separation of 2-Amino-3-Hydroxy-2-Methylbutanoic Acid Isomers

Welcome to the technical support center for the chiral separation of 2-amino-3-hydroxy-2-methylbutanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these stereoisomers. As this molecule contains two chiral centers, you are dealing with four potential stereoisomers (2R,3S; 2S,3R; 2R,3R; and 2S,3S), making robust and selective method development critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field experience.

Troubleshooting Guide: From No Separation to Baseline Resolution

This section addresses specific experimental issues in a problem-and-solution format. The underlying principle of any successful chiral separation is creating a significant energy difference between the transient diastereomeric complexes formed by the enantiomers and the chiral stationary phase (CSP).[1]

Problem 1: No enantiomeric resolution or poor selectivity (α < 1.1).

Question: I am injecting a racemic standard of 2-amino-3-hydroxy-2-methylbutanoic acid, but I see only a single peak or a small shoulder. What are the likely causes and how can I fix this?

Answer: This is the most common challenge and typically points to a fundamental mismatch between the analyte and the chromatographic system. Let's break down the primary causes and solutions.

Cause A: Inappropriate Chiral Stationary Phase (CSP)

-

Expertise & Causality: The choice of CSP is the most critical factor in chiral recognition.[2] 2-amino-3-hydroxy-2-methylbutanoic acid is a polar, amphoteric, and sterically hindered α-methyl-α-amino acid. This structure requires a CSP capable of multiple interaction modes (e.g., ionic, hydrogen bonding, steric interactions). For such underivatized amino acids, macrocyclic glycopeptide and ligand-exchange CSPs are often the most effective choices.[3][4]

-

Troubleshooting Steps:

-

Verify CSP Type: If you are using a polysaccharide-based phase (e.g., cellulose or amylose derivatives) without derivatization, you may struggle to achieve resolution for this highly polar, underivatized analyte. These phases are often more effective for N-blocked amino acids or less polar molecules.[5]

-

Switch to a Recommended CSP:

-

Macrocyclic Glycopeptide Columns (e.g., CHIROBIOTIC™ T, T2, TAG, or R): These are exceptionally versatile for amino acids due to their complex structure, which allows for ionic, hydrogen bonding, and inclusion complexation interactions.[6][7] The teicoplanin-based CHIROBIOTIC™ T is an excellent starting point.[7]

-